molecular formula C15H13NO2 B12792478 7,9-Dimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one CAS No. 140413-03-2

7,9-Dimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one

Cat. No.: B12792478
CAS No.: 140413-03-2
M. Wt: 239.27 g/mol
InChI Key: IAFXPIJYENPJFC-UHFFFAOYSA-N
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Description

7,9-Dimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound belonging to the class of oxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. Common starting materials might include substituted benzene derivatives and appropriate reagents to form the oxazepine ring. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This might include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7,9-Dimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of substituents on the aromatic ring or oxazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation, nitration, and sulfonation reactions typically use reagents like halogens, nitric acid, and sulfuric acid, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,9-Dimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzoxazepine: A related compound with similar structural features.

    Dimethylbenzoxazepine: Another derivative with different substitution patterns.

    Benzoxazepine: A simpler analog with fewer substituents.

Uniqueness

7,9-Dimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is unique due to its specific substitution pattern and the presence of the oxazepine ring. This uniqueness might confer distinct chemical properties and biological activities compared to other similar compounds.

Properties

CAS No.

140413-03-2

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2,4-dimethyl-5H-benzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C15H13NO2/c1-9-7-10(2)14-13(8-9)18-12-6-4-3-5-11(12)15(17)16-14/h3-8H,1-2H3,(H,16,17)

InChI Key

IAFXPIJYENPJFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=CC=CC=C3C(=O)N2)C

Origin of Product

United States

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